1-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethyl)-1h-pyrazol-4-amine
Description
Overview of 1-(2-((Tetrahydro-2H-Pyran-4-yl)Oxy)Ethyl)-1H-Pyrazol-4-Amine in Contemporary Chemical Research
1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine is characterized by a pyrazole ring tethered to a tetrahydropyran moiety via an ethoxyethyl linker. The pyrazole component, a five-membered aromatic ring with two adjacent nitrogen atoms, is renowned for its role in drug discovery, as evidenced by FDA-approved agents such as celecoxib and crizotinib. The tetrahydropyran group, a six-membered oxygen-containing heterocycle, contributes to improved solubility and metabolic stability, making it a valuable scaffold in pharmacokinetic optimization.
The compound’s molecular architecture, verified through techniques like $$ ^1\text{H} $$ NMR and high-resolution mass spectrometry (HRMS), enables precise interactions with biological targets. For instance, its ability to inhibit alpha-amylase enzymes (IC$$ _{50} $$ values: $$ 1.2 \times 10^{-2} $$–$$ 1.34 \times 10^{-1} $$ mg/mL) surpasses traditional inhibitors like acarbose, underscoring its therapeutic potential. Furthermore, the ethoxyethyl spacer between the pyrazole and tetrahydropyran units introduces conformational flexibility, which may enhance binding affinity to diverse protein pockets.
Table 1: Comparative Molecular Properties of Pyrazole–Tetrahydropyran Derivatives
Rationale for Academic Investigation of Pyrazole–Tetrahydropyran Hybrids
The fusion of pyrazole and tetrahydropyran motifs addresses critical challenges in drug design, including poor aqueous solubility and rapid hepatic metabolism. Pyrazole’s electron-rich nitrogen atoms facilitate hydrogen bonding and π-stacking interactions with biological targets, while tetrahydropyran’s saturated ring system reduces oxidative degradation. This synergy is exemplified in hybrid molecules exhibiting dual antifungal and enzymatic inhibitory activities.
Recent advancements in synthetic methodologies, such as the use of activated enol ethers for pyrazole formation, have accelerated the development of these hybrids. For example, the reaction of hydrazine with asymmetric enol ethers yields regioselective pyrazole derivatives, which can be further functionalized with tetrahydropyran groups. Such innovations enable the systematic exploration of structure–activity relationships (SARs), guiding the optimization of hybrid compounds for specific therapeutic applications.
Research Objectives and Scope of the Outline
This article aims to:
- Elucidate the synthetic pathways for 1-(2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine, emphasizing regioselective strategies and functionalization techniques.
- Analyze the compound’s structural features through spectroscopic and computational methods.
- Evaluate its biological efficacy in enzyme inhibition and antifungal activity, drawing comparisons with existing hybrids.
- Contextualize its development within the historical trajectory of pyrazole-based medicinal agents.
The scope excludes clinical applications, dosage considerations, and safety profiles to maintain a focus on chemical synthesis and mechanistic studies.
Historical Context and Evolution of Pyrazole-Based Hybrid Molecules
Pyrazole derivatives have been integral to medicinal chemistry since their first synthesis by Ludwig Knorr in 1883. Early iterations, such as antipyrine (analgesic), demonstrated the scaffold’s versatility, spurring interest in hybrid systems. The late 20th century saw the emergence of pyrazole–tetrazole hybrids, which exhibited enhanced anti-inflammatory and anticancer properties.
The incorporation of tetrahydropyran represents a contemporary innovation, leveraging its conformational rigidity to improve drug-like properties. For instance, 4-aminotetrahydropyran derivatives have shown promise as kinase inhibitors, while pyrazole–tetrahydropyran hybrids like the subject compound demonstrate broad-spectrum bioactivity. This evolution reflects a broader trend toward multifunctional hybrids designed to overcome the limitations of monocyclic pharmacophores.
Table 2: Milestones in Pyrazole Hybrid Development
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[2-(oxan-4-yloxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O2/c11-9-7-12-13(8-9)3-6-15-10-1-4-14-5-2-10/h7-8,10H,1-6,11H2 |
InChI Key |
MZWGIJJIFGHCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OCCN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Aminotetrahydropyran
The tetrahydropyran moiety bearing an amino group at position 4 is a critical intermediate. Two scalable methods have been documented:
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride with Pd/C in ethanol at 75°C under H2 atmosphere (0.1 MPa) for 24 h | 72% reaction yield; 65% isolation yield as hydrochloride salt | High purity (98-99%) white crystals obtained after recrystallization | Industrial scale feasible with multi-liter reactors and azeotropic distillation for purification |
| Reduction of 4-hydrazinotetrahydropyran hydrochloride with Cu2O in ethanol/NaOH at 65°C for 1 h | 50% reaction yield; 45% isolation yield | Moderate yield; suitable for small-scale synthesis |
Source: Patent literature describing detailed experimental setups and purification protocols
Formation of the Pyrazol-4-amine Core
The pyrazole ring with an amino substituent at the 4-position can be synthesized by condensation reactions involving hydrazine derivatives and β-ketoesters or cyanoacetates, followed by ring closure. For example, aminopyrazole intermediates are prepared by:
- Condensation of tert-butyl 2-cyanoacetate with tert-butoxy bis(dimethylamino)methane.
- Subsequent reaction with hydrazine to form aminopyrazole.
This intermediate can then be functionalized further to introduce desired substituents.
Coupling of Pyrazole and Tetrahydropyran Side Chain
Alkylation Using Halide or Tosylate Derivatives
The 2-(tetrahydro-2H-pyran-4-yloxy)ethyl side chain is introduced via nucleophilic substitution reactions where the pyrazol-4-amine acts as a nucleophile reacting with a suitable electrophile such as tetrahydropyranyl-4-methanesulfonate (a tosylate derivative).
- Reaction conditions typically involve ethanol or dichloromethane as solvent.
- Base such as sodium hydroxide or sodium carbonate is used to deprotonate the amine.
- Temperature control (room temperature to 80°C) optimizes reaction rate and selectivity.
Representative Synthetic Procedure Example
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| 1. Preparation of 4-aminotetrahydropyran hydrochloride | Hydrogenation of 4-hydrazinotetrahydropyran hydrochloride with Pd/C in ethanol at 75°C under H2 for 24 h | Pure 4-aminotetrahydropyran hydrochloride crystals | 65% isolated yield |
| 2. Alkylation of pyrazol-4-amine | Reaction of 1H-pyrazol-4-amine with 2-(tetrahydro-2H-pyran-4-yloxy)ethyl halide in ethanol with NaOH at 60-80°C | Formation of 1-(2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine | 50-70% yield (typical) |
| 3. Purification | Filtration, washing with ethanol-water mixtures, drying under reduced pressure at 50-60°C | Pure target compound | - |
Analytical and Purity Data
- Molecular Formula: C10H17N3O2
- Molecular Weight: 211.26 g/mol
- Physical form: Typically a pale yellow to white solid.
- Purity: >98% by gas chromatography or HPLC after recrystallization.
- Characterization: Confirmed by NMR, MS, and elemental analysis.
Summary Table of Preparation Methods
| Preparation Aspect | Method | Conditions | Yield | Notes |
|---|---|---|---|---|
| 4-Aminotetrahydropyran synthesis | Catalytic hydrogenation | Pd/C, EtOH, 75°C, H2 (0.1 MPa), 24 h | 65% isolated | Industrial scale feasible |
| Pyrazole ring formation | Condensation & hydrazine reaction | Room temp to reflux, multi-step | ~60% overall | Requires careful control of intermediates |
| Side chain introduction | Alkylation with tetrahydropyranyl-4-methanesulfonate | EtOH, NaOH, 60-80°C, 2-4 h | 50-70% | Purification by recrystallization |
| Alternative coupling | Suzuki cross-coupling | Pd catalyst, Na2CO3, THF-water, 70°C | Moderate to high | Needs boronic ester intermediates |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at position 4 of the pyrazole ring acts as a nucleophile, enabling reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, room temperature | N-acetyl derivative | 78–85% |
| Sulfonylation | Tosyl chloride, pyridine, 0–5°C | N-tosylamide | 65–72% |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-methylated pyrazole | 70–75% |
Mechanistic Insight :
-
Acylation proceeds via a two-step mechanism: initial proton abstraction by the base (e.g., pyridine) followed by nucleophilic attack on the acyl chloride.
-
Steric hindrance from the tetrahydropyran-oxyethyl chain slightly reduces reaction rates compared to simpler pyrazole amines.
Condensation Reactions
The amine participates in Schiff base formation and heterocyclic condensations:
Key Observations :
-
Microwave-assisted cyclocondensation improves yields (82–90%) compared to conventional heating (60–68%) .
-
Electron-withdrawing substituents on the aldehyde enhance imine stability.
Oxidation
The pyrazole ring resists oxidation under mild conditions but undergoes ring-opening with strong oxidizers:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | Pyrazole-4-carboxylic acid |
| Ozone | -78°C, DCM | Fragmented carbonyl compounds |
Reduction
Catalytic hydrogenation selectively reduces the tetrahydropyran ring:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C | Dihydro-pyran derivative |
Acid/Base Hydrolysis
The ether linkage is susceptible to cleavage under acidic or basic conditions:
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux | 1H-pyrazol-4-amine + tetrahydropyran-4-ol | Complete cleavage in 4–6 hours |
| NaOH (10%), 100°C | Degradation to unidentified fragments | Limited synthetic utility |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes substitution at position 3 or 5, directed by the electron-donating amine:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 55–60% |
| Bromination | Br₂, FeBr₃, DCM | C3 | 50–58% |
Regioselectivity : DFT calculations indicate the C5 position is more electrophilic (Mulliken charge: −0.32) than C3 (−0.28) .
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for metal complexes:
| Metal Salt | Conditions | Complex Type | Stability |
|---|---|---|---|
| Cu(II) acetate | Methanol, 25°C | Octahedral Cu(N^N)₂ complexes | High |
| PdCl₂ | DMF, 80°C | Square-planar Pd(II) complexes | Moderate |
Applications : These complexes show catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Scientific Research Applications
1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs and their substituent-driven differences:
*Calculated molecular weight based on formula C10H17N3O2.
Key Observations:
- Hydrophilicity : The THP-oxyethyl group in the target compound likely offers better aqueous solubility compared to the thiophene () or brominated () analogs due to the ether oxygen.
- Electronic Properties : Bromine in may enhance electrophilic reactivity, while the THP group’s oxygen could participate in hydrogen bonding.
Structural-Activity Relationship (SAR) Trends
Substituent Size : Larger groups (e.g., THP-oxyethyl) may reduce off-target interactions but limit blood-brain barrier penetration.
Aromatic vs. Aliphatic Substituents : Thiophene () offers π-π stacking capability, whereas THP provides conformational rigidity.
Biological Activity
1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Where the specific values for , , , and depend on the exact molecular composition derived from its synthesis.
Biological Activity Overview
1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine has been investigated for various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
- Anticonvulsant Properties : Some derivatives of pyrazole compounds have shown significant anticonvulsant activity, suggesting a potential therapeutic application in epilepsy management.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine. Modifications to the pyrazole ring and the tetrahydropyran moiety can significantly influence its pharmacological properties.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups increases the potency against cancer cells.
- Ring Modifications : Alterations in the tetrahydropyran structure can enhance solubility and bioavailability, leading to improved therapeutic outcomes.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to 1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine:
- Study on Antitumor Activity : A recent study evaluated a series of pyrazole derivatives against human liver carcinoma cells (HepG2). The most potent compound exhibited an IC50 value comparable to doxorubicin, indicating strong anticancer potential .
- Anticonvulsant Evaluation : Another research effort highlighted a related pyrazole compound that demonstrated effective seizure control in animal models, suggesting a promising avenue for epilepsy treatment .
Q & A
Basic: What are the critical synthetic steps for preparing 1-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethyl)-1H-pyrazol-4-amine?
Answer:
The synthesis involves:
- Coupling reactions : Reacting a pyrazole precursor (e.g., 4-iodo-pyrazole) with a tetrahydro-2H-pyran-4-yloxyethyl moiety via nucleophilic substitution or metal-catalyzed cross-coupling.
- Amine functionalization : Introducing the amine group at the pyrazole C4 position using cyclopropanamine or similar amines under basic conditions (e.g., cesium carbonate) with copper(I) catalysts .
- Purification : Chromatographic separation (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to isolate the final product.
Key reagents: Cs₂CO₃, CuBr, DMSO as solvent.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign chemical shifts to confirm the tetrahydro-2H-pyran-4-yloxyethyl linkage (δ ~3.5–4.5 ppm for ether protons) and pyrazole ring protons (δ ~7.0–8.5 ppm). Discrepancies in integration ratios may indicate tautomerism or impurities .
- HRMS : Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Identify NH₂ stretching (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., DMSO, halides).
- Waste disposal : Segregate organic waste and transfer to certified facilities for incineration .
Advanced: How can reaction yields be optimized when introducing the tetrahydro-2H-pyran-4-yloxyethyl group?
Answer:
- Catalyst screening : Compare Cu(I) vs. Pd-based catalysts for coupling efficiency. achieved 17.9% yield with CuBr; Pd(PPh₃)₄ may improve selectivity .
- Solvent effects : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Temperature control : Optimize reaction time/temperature (e.g., 35°C for 48 hours in ) to minimize side reactions .
Advanced: How can stereochemical purity be ensured if chiral centers are present?
Answer:
- Chiral chromatography : Use columns like Chiralpak with methanol/ethanol gradients to resolve enantiomers. achieved 99% enantiomeric excess (ee) via this method .
- Optical rotation : Measure [α]D²⁰ to confirm enantiomeric identity (e.g., +51.3° for the (R)-enantiomer in ) .
Advanced: How should researchers address conflicting NMR/HRMS data during characterization?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by tautomerism or rotational isomers (e.g., pyrazole ring dynamics) .
- High-resolution MS/MS : Confirm fragmentation patterns to rule out isobaric impurities .
- Elemental analysis : Validate C/H/N ratios to detect unaccounted substituents .
Advanced: What strategies are used to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Derivatization : Synthesize analogs with modified pyrazole substituents (e.g., methyl, trifluoromethyl) or altered ether linkages.
- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
- Computational modeling : Perform docking studies to correlate electronic properties (HOMO/LUMO) with activity .
Advanced: How can environmental degradation pathways be evaluated?
Answer:
- Biodegradation assays : Incubate the compound with soil/water microbiomes and monitor via LC-MS for breakdown products .
- Photolysis studies : Expose to UV light (254–365 nm) and analyze degradation kinetics using HPLC .
Advanced: How is tautomeric behavior in the pyrazole ring analyzed experimentally?
Answer:
- Variable-temperature NMR : Monitor proton shifts between 25°C and −40°C to identify tautomeric equilibria (e.g., 1H-pyrazole vs. 2H-pyrazole forms) .
- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers (e.g., used single-crystal XRD) .
Advanced: What methods identify byproducts during large-scale synthesis?
Answer:
- LC-MS/MS : Detect trace impurities using reverse-phase C18 columns and compare fragmentation patterns to known intermediates .
- Prep-HPLC : Isolate byproducts for individual characterization (¹H NMR, HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
